molecular formula C9H17FN2O2 B13976248 (2-Aminomethyl-3-fluoro-allyl)-carbamic acid tert-butyl ester

(2-Aminomethyl-3-fluoro-allyl)-carbamic acid tert-butyl ester

Cat. No.: B13976248
M. Wt: 204.24 g/mol
InChI Key: RKWCCNNGZZWJDI-UHFFFAOYSA-N
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Description

Tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a fluoroallyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement to yield the desired carbamate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalyst

    Substitution: Amines (RNH₂), thiols (RSH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can lead to the formation of various substituted carbamates .

Scientific Research Applications

Tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon deprotection, the tert-butyl group is cleaved under acidic conditions, releasing the free amine . This property is particularly useful in multi-step organic syntheses, where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-aminoethyl)carbamate
  • Tert-butyl (2-oxiranylmethyl)carbamate
  • Tert-butyl (4-methylpyridin-2-yl)carbamate

Uniqueness

Tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate is unique due to the presence of the fluoroallyl group, which imparts distinct reactivity compared to other carbamates. This fluoroallyl group allows for specific substitution reactions that are not possible with other similar compounds . Additionally, the combination of the tert-butyl and fluoroallyl groups provides a balance of steric protection and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H17FN2O2

Molecular Weight

204.24 g/mol

IUPAC Name

tert-butyl N-[2-(aminomethyl)-3-fluoroprop-2-enyl]carbamate

InChI

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11/h4H,5-6,11H2,1-3H3,(H,12,13)

InChI Key

RKWCCNNGZZWJDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=CF)CN

Origin of Product

United States

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